Methyl 5-acetoxyhexanoate
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Overview
Description
(+/-)-methyl 5-acetoxyhexanoate, also known as methyl hexanoate, 5-acetoxy, belongs to the class of organic compounds known as fatty acid methyl esters. Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group. They have the general structure RC(=O)OR', where R=fatty aliphatic tail or organyl group and R'=methyl group (+/-)-methyl 5-acetoxyhexanoate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa) (+/-)-methyl 5-acetoxyhexanoate has been primarily detected in urine. Within the cell, (+/-)-methyl 5-acetoxyhexanoate is primarily located in the cytoplasm (+/-)-methyl 5-acetoxyhexanoate has a fruity taste.
Scientific Research Applications
Rheological and Dielectric Studies : A study on 5-methyl-3-heptanol, a monohydroxy alcohol, used rheology and dielectric spectroscopy to explore its relaxational behavior. This research provides insights into the properties of similar molecular structures (Gainaru et al., 2014).
Metabolic Studies in Non-Ketotic Dicarboxylic Aciduria : Investigation of urinary 5-hydroxyhexanoic acid, relevant to the study of Methyl 5-acetoxyhexanoate, revealed important insights into fatty acid metabolism, particularly in patients with specific metabolic disorders (Kamerling et al., 1982).
Cyclization and Biogenetic Significance : Research on 3,5,7-trioxo-7-phenylheptanoic acid, which shares structural similarities with this compound, focused on its cyclization to form δ-lactones, a process of biogenetic significance (Harris & Harris, 1969).
Radiolabeling and Neuroprotection Studies : Methyl 2-(methoxycarbonyl)-2-(methylamino) bicyclo[2.1.1]-hexane-5-carboxylate was explored as a potential neuroprotective drug, highlighting the importance of such compounds in neuroscientific research (Yu et al., 2003).
Neurotoxicity Studies : The metabolites of Methyl n-butyl ketone and n-hexane, which are structurally related to this compound, were studied for their neurotoxicity, contributing to our understanding of occupational health risks (Krasavage et al., 1980).
Synthesis and Applications in Drug Development : Optically active methyl 6-oxo-3,5- syn -isopropylidenedioxyhexanoate, related to this compound, was synthesized and studied as a potent HMG Co-A reductase inhibitor, demonstrating its potential in pharmaceutical applications (Minami & Hiyama, 1992).
Synthesis and Biological Activities of Related Compounds : Methyl 1-(5-methyl isoxazol-3-oxy acetoxy) alkyl methyl phosphinates, structurally similar to this compound, were synthesized and evaluated for their plant growth regulatory and herbicidal activities, highlighting the compound's relevance in agriculture (He et al., 2002).
Fragrance Compound Synthesis : Ethyl 6-acetoxyhexanoate, structurally related to this compound, was synthesized in a study focusing on its application in fragrance, demonstrating the compound's utility in the commercial industry (McCullagh & Hirakis, 2017).
Properties
CAS No. |
35234-22-1 |
---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
methyl 5-acetyloxyhexanoate |
InChI |
InChI=1S/C9H16O4/c1-7(13-8(2)10)5-4-6-9(11)12-3/h7H,4-6H2,1-3H3 |
InChI Key |
XZGQJRXRXRYNRI-UHFFFAOYSA-N |
SMILES |
CC(CCCC(=O)OC)OC(=O)C |
Canonical SMILES |
CC(CCCC(=O)OC)OC(=O)C |
density |
1.017-1.027 |
35234-22-1 | |
physical_description |
Clear, colourless liquid; Fruity aroma |
solubility |
Soluble in non-polar solvents; insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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